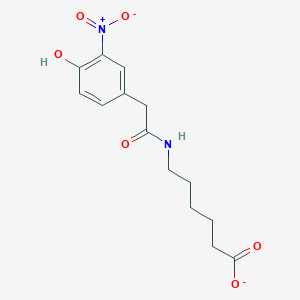
4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion is an organic compound belonging to the class of nitrophenols. These compounds contain a benzene ring bearing both a hydroxyl group and a nitro group on different ring carbon atoms
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion involves multiple steps. One common method includes the reaction of 4-hydroxy-3-nitrophenylacetic acid with epsilon-aminocaproic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological molecules, such as proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion involves its interaction with molecular targets such as immunoglobulins. It binds to specific sites on these proteins, potentially altering their function and activity . The pathways involved in its action are still under investigation, but it is believed to modulate immune responses and other biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion include:
4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion: This compound has an additional iodine atom, which may alter its chemical properties and reactivity.
4-Hydroxy-3-nitrophenylacetic acid: Lacks the epsilon-aminocaproic acid moiety, making it less complex and potentially less versatile in applications.
Eigenschaften
Molekularformel |
C14H17N2O6- |
|---|---|
Molekulargewicht |
309.29 g/mol |
IUPAC-Name |
6-[[2-(4-hydroxy-3-nitrophenyl)acetyl]amino]hexanoate |
InChI |
InChI=1S/C14H18N2O6/c17-12-6-5-10(8-11(12)16(21)22)9-13(18)15-7-3-1-2-4-14(19)20/h5-6,8,17H,1-4,7,9H2,(H,15,18)(H,19,20)/p-1 |
InChI-Schlüssel |
XAYGJFACOIKJCT-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1CC(=O)NCCCCCC(=O)[O-])[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(=O)NCCCCCC(=O)[O-])[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















